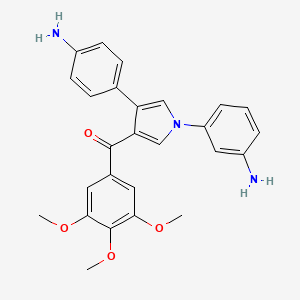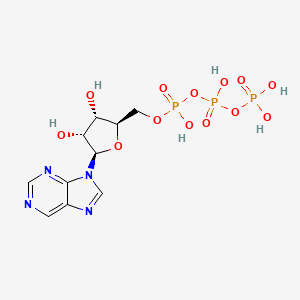
Purine riboside triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine riboside triphosphate is a compound consisting of a purine base linked to a ribose sugar esterified with triphosphate on the sugar . This compound is significant in various biological processes, including nucleic acid synthesis and energy metabolism. It closely resembles adenosine and plays a crucial role in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of purine riboside triphosphate involves the synthesis of purine bases and their subsequent attachment to ribose sugars. One method includes the use of bacterial recombinant enzymes such as MBP-GARS, MBP-GARTF, and 6H-PurL to produce intermediates like GAR, FGAR, and FGAMR from ribose-5-phosphate . These intermediates are then further processed to form this compound.
Industrial Production Methods: Industrial production of this compound often involves ion-exchange chromatography for the separation and purification of nucleotides, nucleosides, and purine bases . This method ensures the quantitative separation of the desired compound from other constituents.
Chemical Reactions Analysis
Types of Reactions: Purine riboside triphosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include chloroacetaldehyde for the preparation of etheno-derivatives of purine bases . Reaction conditions often involve aqueous solutions and controlled temperatures to ensure the desired transformations.
Major Products: The major products formed from these reactions include various derivatives of purine riboside, such as etheno-derivatives and ribosylation products .
Scientific Research Applications
Purine riboside triphosphate has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions and as a probe in studying nucleic acid metabolism.
Biology: Plays a role in cellular signaling and energy metabolism.
Medicine: Inhibits carcinogenic growth and is used in cancer research.
Industry: Utilized in the production of nucleotides and nucleosides for various biochemical applications.
Mechanism of Action
Purine riboside triphosphate exerts its effects by inhibiting RNA and DNA synthesis in different cancer cells . It closely resembles adenosine and interferes with nucleic acid synthesis by inhibiting purine metabolism . This inhibition disrupts the cellular processes necessary for cancer cell proliferation.
Comparison with Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Guanosine Triphosphate (GTP): Involved in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): Essential for lipid biosynthesis.
Uniqueness: Purine riboside triphosphate is unique due to its specific inhibitory effects on RNA and DNA synthesis, making it a valuable compound in cancer research . Unlike other nucleotides, it has a strong resemblance to adenosine, which allows it to effectively interfere with nucleic acid metabolism .
Properties
Molecular Formula |
C10H15N4O13P3 |
|---|---|
Molecular Weight |
492.17 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O13P3/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
IZBXQTSTGHQGKL-FDDDBJFASA-N |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



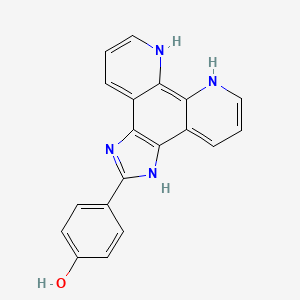
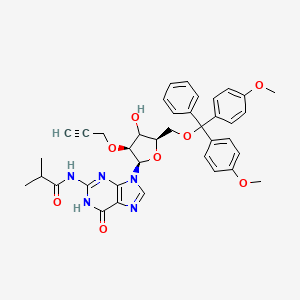

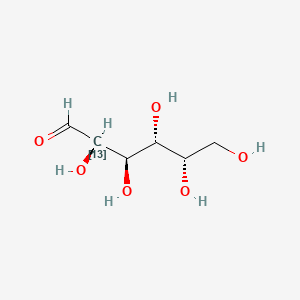
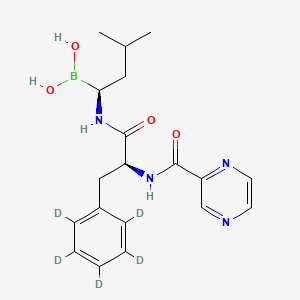
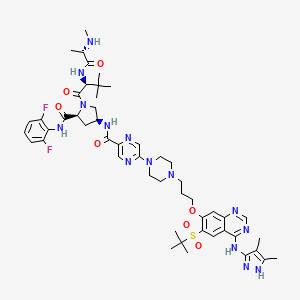
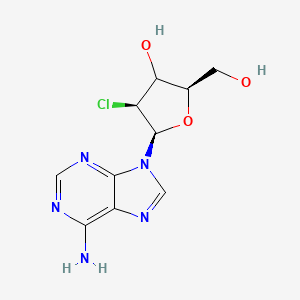
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)



